N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
CAS No.: 898444-77-4
Cat. No.: VC4181669
Molecular Formula: C23H30N4O4S
Molecular Weight: 458.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898444-77-4 |
|---|---|
| Molecular Formula | C23H30N4O4S |
| Molecular Weight | 458.58 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H30N4O4S/c1-30-20-9-3-2-7-18(20)24-21(28)16-32-22-17-6-4-8-19(17)27(23(29)25-22)11-5-10-26-12-14-31-15-13-26/h2-3,7,9H,4-6,8,10-16H2,1H3,(H,24,28) |
| Standard InChI Key | GMIZQPDWMZXXEV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 |
Introduction
N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the realm of antiviral activity against Hepatitis B virus core proteins. This compound belongs to the class of thioacetamide derivatives, characterized by the replacement of an oxygen atom with a sulfur atom in the carbonyl group, and it also features a heterocyclic cyclopenta[d]pyrimidine moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for characterization.
Mechanism of Action
The mechanism of action primarily involves interaction with viral proteins, particularly those related to the Hepatitis B virus. Experimental studies suggest that compounds with similar structures exhibit significant antiviral activity by disrupting viral assembly or replication processes.
Potential Applications
N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has potential applications in medicinal chemistry, particularly in antiviral therapy. Its structural complexity and functional groups make it a candidate for further research into its pharmacological properties.
Comparison with Similar Compounds
Other compounds with similar structures, such as N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS#: 898444-79-6), also exhibit diverse biological activities and potential therapeutic applications . Another related compound, N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, has a molecular weight of approximately 458.6 g/mol and shows potential in pharmacology due to its structural complexity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume